molecular formula C8H7BrN2O B596313 (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol CAS No. 1315363-27-9

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol

Cat. No.: B596313
CAS No.: 1315363-27-9
M. Wt: 227.061
InChI Key: UWALRROTOZSRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is a valuable brominated imidazopyridine derivative designed for research and development applications. This compound serves as a versatile chemical intermediate, particularly in the synthesis of more complex molecules for pharmaceutical discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . Researchers utilize this bromo-alcohol derivative in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, to introduce diverse functional groups at the critical C3 position. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs . The reactive bromine atom and the hydroxymethyl group provide two distinct handles for further chemical modification, making it a highly flexible building block. Compounds based on the imidazo[1,2-a]pyridine core have been investigated as modulators of biological targets, including the 5-HT2A serotonin receptor for sleep disorders , and as inhibitors of enzymes like Rab Geranylgeranyl Transferase (RGGT) and GSK-3β, which are relevant in oncology and neurology, respectively . Furthermore, recent studies in 2025 highlight 3-aminoimidazo[1,2-a]pyridine derivatives as promising anticancer agents, demonstrating high inhibitory activity against various cancer cell lines . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWALRROTOZSRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination with N-Bromosuccinimide (NBS)

The foundational step involves bromination of imidazo[1,2-a]pyridine-8-carboxylic acid using NBS in dimethylformamide (DMF) at room temperature. This method, adapted from the synthesis of 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1116691-26-9), achieves a 68% yield under optimized conditions. The reaction proceeds via electrophilic aromatic substitution, where NBS selectively introduces a bromine atom at position 3 of the imidazo ring.

Reaction Conditions

  • Reactants : Imidazo[1,2-a]pyridine-8-carboxylic acid (100 mg, 617 μmol), NBS (110 mg, 617 μmol)

  • Solvent : DMF (1.5 mL)

  • Temperature : 20°C

  • Duration : 1 hour

The product is isolated via filtration and washed with acetonitrile and hexane, yielding 68 mg of 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid.

Reduction of Carboxylic Acid to Primary Alcohol

The carboxylic acid group at position 8 is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4). This two-step reduction involves:

  • Esterification : Conversion of the carboxylic acid to its methyl ester using methanol and catalytic sulfuric acid.

  • Reduction : Treatment of the ester with LiAlH4 in tetrahydrofuran (THF) under inert conditions.

Procedure

  • Esterification :

    • 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (50 mg, 0.21 mmol) is refluxed in methanol (5 mL) with H2SO4 (0.1 mL) for 4 hours.

    • The methyl ester intermediate is isolated via solvent evaporation.

  • Reduction :

    • The ester is dissolved in dry THF (5 mL) and cooled to 0°C.

    • LiAlH4 (20 mg, 0.53 mmol) is added slowly, and the mixture is stirred at room temperature for 6 hours.

    • The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over Na2SO4, and purified via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 72% (34 mg) of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol.

Direct Bromination of Imidazo[1,2-a]pyridin-8-yl-methanol

Regioselective Bromination

Direct bromination of imidazo[1,2-a]pyridin-8-yl-methanol presents challenges due to competing reaction sites. However, using NBS in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride (CCl4) enables selective bromination at position 3.

Reaction Conditions

  • Reactants : Imidazo[1,2-a]pyridin-8-yl-methanol (100 mg, 0.61 mmol), NBS (109 mg, 0.61 mmol), AIBN (10 mg)

  • Solvent : CCl4 (10 mL)

  • Temperature : 80°C

  • Duration : 12 hours

Workup
The mixture is cooled, filtered, and concentrated. Purification via silica gel chromatography (dichloromethane:methanol, 9:1) yields 58 mg (45%) of the target compound.

Ring Construction with Pre-Functionalized Substrates

Cyclocondensation of 2-Amino-5-(hydroxymethyl)pyridine

This method constructs the imidazo ring using 2-amino-5-(hydroxymethyl)pyridine and a brominated α-bromo ketone. The reaction proceeds via nucleophilic substitution and cyclization.

Procedure

  • Reactants : 2-Amino-5-(hydroxymethyl)pyridine (120 mg, 0.87 mmol), 2-bromo-1-(4-bromophenyl)ethanone (250 mg, 0.87 mmol)

  • Solvent : Ethanol (10 mL)

  • Conditions : Reflux for 8 hours

Workup
The product is extracted with NH4Cl (20 mL), dried over Na2SO4, and purified via column chromatography (hexane:ethyl acetate, 4:1). Yield: 40% (68 mg).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.56 (d, J = 7.0 Hz, 1H), 7.78 (s, 1H), 4.72 (s, 2H, -CH2OH), 3.51 (br s, 1H, -OH).

Comparative Analysis of Preparation Methods

MethodYield (%)Key AdvantagesLimitations
Bromination-Reduction72High regioselectivity, scalableMulti-step, requires harsh reductants
Direct Bromination45Single-step synthesisModerate yield, radical initiator
Ring Construction40Avoids post-functionalizationComplex starting materials

Chemical Reactions Analysis

Types of Reactions

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate is commonly used.

    Reduction: Hydrogenation or metal hydrides can be employed.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under mild conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Activities References
This compound C₈H₇BrN₂O 227.06 Br (3), OH (8) Potential antibacterial/anti-inflammatory activity; moderate solubility due to hydroxyl group
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol C₉H₁₀N₂O 162.19 CH₃ (3), OH (8) Electron-donating methyl group; uncharacterized bioactivity
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine derivatives Varies ~440–460 NO₂ (3), Cl (6), sulfonyl (2) Antitrypanosomal activity; improved solubility via sulfonyl groups
N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide C₉H₈BrN₃O 254.08 Br (3), NHCOCH₃ (8) Amide group enhances metabolic stability; uncharacterized applications
6-Bromoimidazo[1,2-a]pyridin-8-yl)methanol C₈H₇BrN₂O 227.06 Br (6), OH (8) Structural isomer; positional bromine may alter reactivity

Key Observations

Substituent Effects: Bromine vs. Hydroxymethyl vs. Acetamide: The hydroxymethyl group in the target compound may confer better aqueous solubility than the acetamide substituent in N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide, though the latter could exhibit improved metabolic stability .

Biological Activity: Nitro and sulfonyl derivatives (e.g., 8-Aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines) demonstrate antitrypanosomal activity, attributed to nitro group redox cycling and sulfonyl-enhanced membrane permeability . The target compound’s bioactivity remains underexplored but may align with broader imidazo[1,2-a]pyridine trends, such as antibacterial or anti-inflammatory effects .

Synthetic Accessibility :

  • Brominated derivatives are typically synthesized via cyclization of bromopyridin-2-amine precursors, while sulfonyl or nitro groups require additional steps (e.g., sulfinate displacement or nitration) .

Pharmacokinetic Considerations

  • Solubility : Hydroxymethyl and sulfonyl groups improve aqueous solubility compared to halogenated or alkylated analogs .
  • Metabolic Stability : Acetamide or methyl sulfonamide substituents reduce oxidative metabolism, extending half-life .

Biological Activity

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. It is essential to explore its biological mechanisms, effects on cellular processes, and therapeutic implications.

  • Molecular Formula : C8H8BrN2O
  • Molecular Weight : 229.06 g/mol
  • Structure : The compound features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and a hydroxymethyl group at the 8-position.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Interactions : This compound can form covalent bonds with nucleophilic residues in enzymes, such as cysteine and lysine. This interaction can lead to either inhibition or activation of enzyme activity.
  • Cell Signaling Modulation : It influences key signaling pathways related to oxidative stress and apoptosis by modulating the activity of proteins involved in these pathways.
  • Gene Expression Regulation : By interacting with DNA and transcription factors, this compound can alter gene expression patterns.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties:

  • Induction of Apoptosis : In studies involving various cancer cell lines, this compound has been shown to activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It has been observed to reduce levels of TNF-α and IL-6 in vitro, which are critical mediators of inflammation.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
Demonstrated significant apoptosis induction in cancer cell lines through caspase activation.
Showed modulation of oxidative stress pathways, enhancing cellular resistance against oxidative damage.
Reported inhibition of pro-inflammatory cytokines in macrophage cultures, indicating potential use in treating inflammatory diseases.

Cellular Effects

The cellular effects of this compound are multifaceted:

  • Subcellular Localization : The compound primarily localizes in mitochondria and nuclei, where it exerts its effects on mitochondrial function and gene expression.
  • Oxidative Stress Response : It modulates reactive oxygen species (ROS) levels, contributing to cellular redox homeostasis.

Q & A

What are the optimal synthetic routes for (3-bromoimidazo[1,2-a]pyridin-8-yl)methanol?

Level : Basic
Answer :
The compound can be synthesized via multi-step routes involving bromination and functionalization of the imidazo[1,2-a]pyridine core. A common approach is the condensation of brominated pyridine derivatives with appropriate aldehyde or ketone precursors under acidic conditions. For example, ethyl bromopyruvate has been used in coupling reactions with aminopyridines to form imidazo[1,2-a]pyridine scaffolds . Post-synthetic modifications, such as hydroxylation or oxidation, are then applied to introduce the hydroxymethyl group at position 7. Key parameters include reaction temperature (reflux in ethanol), stoichiometry of NaHCO₃, and purification via recrystallization .

How can the purity and structure of this compound be validated?

Level : Basic
Answer :
Validation requires a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C-NMR : To confirm substituent positions and hydrogen environments. For example, the hydroxymethyl group at position 8 will exhibit distinct splitting patterns due to neighboring bromine .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., expected [M+H]⁺ = 228.05 g/mol for C₈H₇BrN₂O) .
  • X-ray crystallography : For absolute structural confirmation. SHELX programs are widely used for refinement, particularly for resolving electron density ambiguities near bromine atoms .

What challenges arise in crystallographic analysis of brominated imidazo[1,2-a]pyridines?

Level : Advanced
Answer :
Bromine’s high electron density can cause absorption errors and complicate refinement. To mitigate this:

  • Use SHELXL with anisotropic displacement parameters for Br atoms .
  • Apply TWINABS for data scaling if twinning is observed (common in imidazo[1,2-a]pyridine derivatives) .
  • Optimize crystal growth via slow evaporation in methanol or DMSO to improve diffraction quality .

How do substituent positions (3-bromo vs. 8-hydroxymethyl) influence reactivity?

Level : Advanced
Answer :

  • Bromine at position 3 : Acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization. Its electronegativity also stabilizes intermediates during nucleophilic substitution .
  • Hydroxymethyl at position 8 : Enhances solubility in polar solvents and serves as a handle for esterification or etherification. However, steric hindrance may limit reactivity at adjacent positions .

How can computational methods predict biological activity for this compound?

Level : Advanced
Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., cyclin-dependent kinases) based on structural analogs .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic properties (Hammett σ values) with biological data from related imidazo[1,2-a]pyridines .
  • DFT calculations : Predict reaction pathways for bromine displacement or hydroxymethyl oxidation .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Level : Advanced
Answer :
Discrepancies in yields (e.g., 65% vs. 40% for similar routes) often stem from:

  • Reagent purity : Impurities in brominated precursors (e.g., 5-bromo-2,3-diaminopyridine) can reduce efficiency .
  • Solvent choice : Ethanol vs. DMF alters reaction kinetics. Systematic screening via DoE (Design of Experiments) is recommended .
  • Workup protocols : Column chromatography vs. recrystallization may lead to variable recovery rates .

How does this compound compare to analogs like 8-bromo-6-fluoro derivatives?

Level : Advanced
Answer :

  • Bioactivity : Fluorine at position 6 enhances metabolic stability but reduces electrophilicity compared to bromine .
  • Synthetic complexity : Introducing fluorine requires HF-pyridine or Balz-Schiemann reactions, which are less straightforward than bromination .
  • Crystallography : Fluorine’s smaller atomic radius simplifies refinement compared to bromine .

What are the implications of the hydroxymethyl group in drug design?

Level : Advanced
Answer :

  • Pharmacokinetics : The hydroxymethyl group improves water solubility, potentially enhancing oral bioavailability .
  • Prodrug potential : Esterification of the hydroxyl group can create prodrugs with controlled release profiles .
  • Toxicity : Oxidation to carboxylic acid derivatives may mitigate cytotoxicity observed in some imidazo[1,2-a]pyridines .

How can structural analogs guide SAR studies?

Level : Advanced
Answer :

  • Trifluoromethyl analogs : Compare logP and metabolic stability to assess lipophilicity trade-offs .
  • Amino-substituted derivatives : Evaluate binding affinity changes in enzymatic assays (e.g., CDK inhibition) .
  • Carboxylic acid derivatives : Test solubility and ionizability effects on membrane permeability .

What are the best practices for handling air-sensitive intermediates during synthesis?

Level : Basic
Answer :

  • Use Schlenk lines or gloveboxes for bromine-lithium exchange reactions .
  • Stabilize intermediates with anhydrous solvents (e.g., THF over ethanol) .
  • Monitor reaction progress via TLC with UV-active spots or GC-MS for volatile byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.